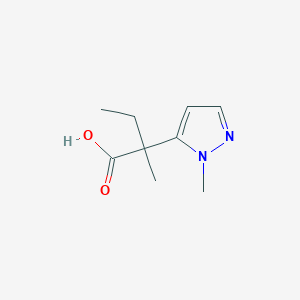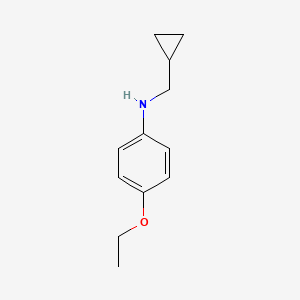
N-(cyclopropylmethyl)-4-ethoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-4-ethoxyaniline: is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of 4-ethoxyaniline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-4-ethoxyaniline typically involves the reaction of 4-ethoxyaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: N-(cyclopropylmethyl)-4-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products:
Oxidation: Quinone derivatives
Reduction: Corresponding amine
Substitution: Various substituted anilines
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(cyclopropylmethyl)-4-ethoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has potential applications in the development of pharmaceuticals due to its structural similarity to biologically active molecules. It can be used in the design of new drugs targeting specific biological pathways.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)-4-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The cyclopropylmethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
- N-(cyclopropylmethyl)-4-methoxyaniline
- N-(cyclopropylmethyl)-4-ethylaniline
- N-(cyclopropylmethyl)-4-chloroaniline
Comparison: N-(cyclopropylmethyl)-4-ethoxyaniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethoxy group can provide different electronic and steric effects, making it a distinct compound with specific applications.
Eigenschaften
CAS-Nummer |
356539-41-8 |
|---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
N-(cyclopropylmethyl)-4-ethoxyaniline |
InChI |
InChI=1S/C12H17NO/c1-2-14-12-7-5-11(6-8-12)13-9-10-3-4-10/h5-8,10,13H,2-4,9H2,1H3 |
InChI-Schlüssel |
KHSOYLGMVOBGKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dimethylamino)methylidene]-6-methyl-2,3-dihydro-1H-inden-1-one](/img/structure/B13300122.png)


![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine](/img/structure/B13300160.png)
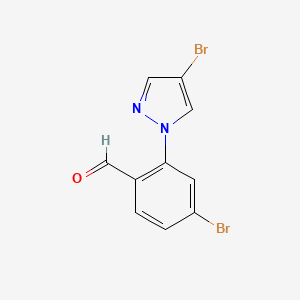
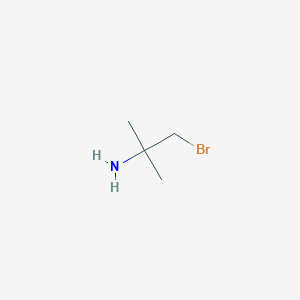
![3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13300169.png)
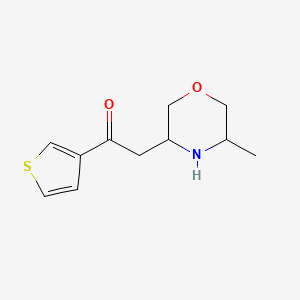
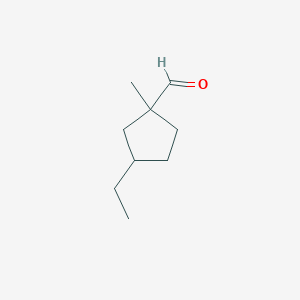
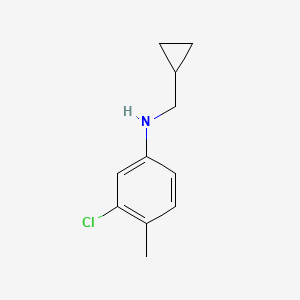
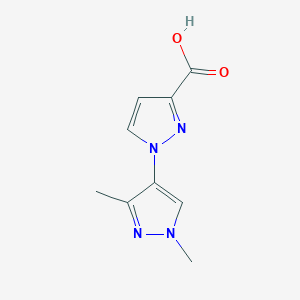
![5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13300214.png)

